basic properties of 6-Phenyl-5-hexenoic acid
basic properties of 6-Phenyl-5-hexenoic acid
An In-depth Technical Guide to 6-Phenyl-5-hexenoic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
6-Phenyl-5-hexenoic acid is a valuable bifunctional molecule incorporating a terminal phenyl group, an alkene, and a carboxylic acid moiety. This unique combination of features makes it and its derivatives significant scaffolds in organic synthesis and medicinal chemistry. The presence of multiple reactive sites—the aromatic ring, the double bond, and the carboxyl group—allows for diverse chemical transformations, rendering it a versatile building block for more complex molecular architectures. This guide provides a comprehensive overview of its core properties, including detailed spectral analysis, a validated synthesis protocol, and an exploration of its applications, particularly as a precursor in the development of novel therapeutic agents.
Core Molecular and Physicochemical Properties
6-Phenyl-5-hexenoic acid (CAS No. 16424-56-9) is a yellowish oil at room temperature.[1] Its structure is characterized by a C6 aliphatic chain terminating in a carboxylic acid, with a phenyl-substituted double bond at the C5-C6 position. This arrangement establishes it as an unsaturated fatty acid derivative with aromatic character.
Key Identifiers and Properties
A summary of the fundamental physicochemical properties of 6-phenyl-5-hexenoic acid is presented in Table 1. These values are crucial for its handling, reaction setup, and purification.
| Property | Value | Source |
| CAS Number | 16424-56-9 | [1] |
| Molecular Formula | C₁₂H₁₄O₂ | [1] |
| Molecular Weight | 190.24 g/mol | [1] |
| Appearance | Yellowish Oil | [1] |
| Boiling Point | 188-190 °C (at 10 Torr) | [1] |
| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol | [1] |
| pKa (Predicted) | 4.78 ± 0.10 | [1] |
| Density (Predicted) | 1.089 ± 0.06 g/cm³ | [1] |
Structural Representation
The chemical structure of 6-phenyl-5-hexenoic acid contains several key features that dictate its reactivity and utility. The diagram below illustrates the atom numbering and key functional groups.
Caption: Structure of 6-Phenyl-5-hexenoic acid.
Spectral Data and Structural Elucidation
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, vinylic, and aliphatic protons.
-
δ 10-12 ppm (s, 1H): A broad singlet corresponding to the carboxylic acid proton (-COOH).
-
δ 7.20-7.40 ppm (m, 5H): A multiplet integrating to five protons, characteristic of the monosubstituted phenyl ring.
-
δ 6.10-6.50 ppm (m, 2H): Two complex multiplets for the vinylic protons at C5 and C6, showing coupling to each other and to the protons on C4. The proton on C6, being directly attached to the phenyl ring, is expected to be further downfield.
-
δ 2.30-2.50 ppm (t, 2H): A triplet for the two protons at C2, adjacent to the carbonyl group.
-
δ 2.10-2.30 ppm (q, 2H): A quartet (or multiplet) for the two protons at C4, allylic to the double bond.
-
δ 1.70-1.90 ppm (quint, 2H): A quintet (or multiplet) for the two protons at C3.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will reflect the 10 unique carbon environments in the molecule (two pairs of aromatic carbons are equivalent by symmetry).
-
δ ~179 ppm: Carboxylic acid carbonyl carbon (C1).
-
δ ~137 ppm: Quaternary aromatic carbon attached to the alkene (C7).
-
δ ~132 ppm: Vinylic carbon of the phenyl ring (C6).
-
δ ~129 ppm: Vinylic carbon of the chain (C5).
-
δ ~128.5 ppm: ortho- and meta-Aromatic carbons.
-
δ ~127 ppm: para-Aromatic carbon.
-
δ ~34 ppm: Methylene carbon adjacent to the carboxyl group (C2).
-
δ ~31 ppm: Methylene carbon at the allylic position (C4).
-
δ ~24 ppm: Methylene carbon (C3).
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum provides clear evidence for the key functional groups.
-
3300-2500 cm⁻¹ (broad): A very broad absorption characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid.
-
3100-3000 cm⁻¹ (medium): C-H stretching vibrations for the aromatic and vinylic hydrogens.
-
3000-2850 cm⁻¹ (medium): C-H stretching for the aliphatic (sp³) hydrogens.
-
~1710 cm⁻¹ (strong): A strong, sharp absorption for the C=O (carbonyl) stretch of the carboxylic acid.
-
~1640 cm⁻¹ (weak-medium): C=C stretching vibration of the alkene.
-
1600 & 1480 cm⁻¹ (medium): C=C stretching vibrations within the aromatic ring.
-
~1250 cm⁻¹ (strong): C-O stretching vibration.
-
910 & 990 cm⁻¹ (medium): Out-of-plane (OOP) C-H bending for the alkene.
Mass Spectrometry (MS) (Predicted)
The mass spectrum would confirm the molecular weight and provide structural information through fragmentation patterns.
-
m/z = 190: The molecular ion peak [M]⁺.
-
m/z = 117: A significant fragment corresponding to the loss of the propionic acid side chain ([C₆H₅CH=CH₂]⁺ + H), representing the stable styrene cation.
-
m/z = 91: A prominent peak for the tropylium cation ([C₇H₇]⁺), a common rearrangement product for benzyl-containing compounds.
-
m/z = 77: The phenyl cation ([C₆H₅]⁺).
-
m/z = 45: The [COOH]⁺ fragment.
Chemical Reactivity and Synthetic Utility
The reactivity of 6-phenyl-5-hexenoic acid is governed by its three principal functional domains: the carboxylic acid, the alkene, and the phenyl ring. This allows it to serve as a versatile intermediate.
-
Carboxylic Acid Group: Undergoes standard transformations such as esterification, amide formation, reduction to an alcohol, and conversion to an acyl halide.
-
Alkene Group: Susceptible to electrophilic addition (e.g., hydrogenation, halogenation, hydrohalogenation), oxidation (e.g., epoxidation, dihydroxylation), and polymerization.[5]
-
Phenyl Group: Can undergo electrophilic aromatic substitution, although the reaction conditions must be compatible with the other functional groups.
The strategic placement of these groups allows for intramolecular reactions, such as lactonization, under appropriate conditions to form cyclic structures, a common objective in the synthesis of natural products and drug candidates.
Synthesis and Purification Protocols
The synthesis of 6-phenyl-5-hexenoic acid is most effectively achieved via a two-step process involving the formation of its methyl ester followed by hydrolysis. This approach ensures high yields and simplifies purification.
Caption: Two-step synthesis of 6-phenyl-5-hexenoic acid.
Step 1: Synthesis of Methyl (Z)-6-phenyl-5-hexenoate via Wittig Reaction
This step establishes the carbon skeleton and the crucial double bond. The Wittig reaction using an unstabilized ylide is known to favor the formation of the Z-isomer.
Methodology:
-
Ylide Formation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), suspend benzyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (n-BuLi, 1.05 eq) dropwise via syringe. The solution will turn a deep red or orange color, indicating the formation of the phosphorus ylide. Allow the mixture to stir at this temperature for 30 minutes, then warm to 0 °C for 1 hour.
-
Wittig Reaction: Cool the ylide solution back down to -78 °C.
-
Add a solution of methyl 5-oxopentanoate (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude methyl ester. The product can be purified by flash column chromatography on silica gel.
Step 2: Hydrolysis to 6-Phenyl-5-hexenoic Acid
This is a robust saponification of the ester to the final carboxylic acid.[6]
Methodology:
-
Reaction Setup: Dissolve the methyl (Z)-6-phenyl-5-hexenoate (1.0 eq) obtained from Step 1 in a mixture of dioxane and a 10% aqueous sodium carbonate (Na₂CO₃) solution (1:1 v/v).[6]
-
Hydrolysis: Heat the biphasic mixture to reflux and maintain for 6 hours, monitoring the reaction progress by TLC.[6]
-
Workup and Isolation: After cooling to room temperature, concentrate the mixture under reduced pressure to remove most of the dioxane.[6]
-
Dilute the remaining aqueous residue with water and transfer to a separatory funnel.
-
Wash the aqueous layer with diethyl ether to remove any unreacted starting material or non-polar impurities.[6]
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2 by the slow addition of 1M hydrochloric acid (HCl). A precipitate or oil may form.
-
Extraction: Extract the acidified aqueous layer with diethyl ether or ethyl acetate (3x).[6]
-
Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the final product, (Z)-6-phenyl-5-hexenoic acid.[6]
Purification Protocol
If required, further purification can be achieved by recrystallization or Kugelrohr distillation. For a solid or high-viscosity oil, recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) is effective. For oils, Kugelrohr distillation under high vacuum is preferred to avoid decomposition at high temperatures. A general purification procedure based on the acidic nature of the product is acid-base extraction.
-
Dissolve the crude product in diethyl ether.
-
Extract with a 1M solution of sodium hydroxide (NaOH). The carboxylate salt will move to the aqueous layer.
-
Wash the aqueous layer with fresh diethyl ether to remove neutral impurities.
-
Acidify the aqueous layer with cold 1M HCl to re-protonate the carboxylate and precipitate the pure acid.
-
Extract the pure acid back into diethyl ether, dry, and concentrate.
Applications in Research and Drug Development
While direct therapeutic applications of 6-phenyl-5-hexenoic acid are not documented, its core structure is a key component in the synthesis of biologically active molecules. It serves as a versatile scaffold that can be elaborated into more complex drug candidates.
-
Peptidomimetic Scaffolds: Amino acid derivatives of the 6-phenyl-5-hexenoic acid core, such as Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic acid, are critical intermediates in drug discovery.[7] They are used as building blocks to create peptidomimetics—molecules that mimic the structure of peptides but with improved stability and bioavailability.[7]
-
Enzyme Inhibitors: The combination of a hydrophobic phenyl ring and a hydrophilic carboxylic acid is a common motif in enzyme inhibitors. A diketo derivative of a related structure, 6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic acid, has been synthesized and investigated as a dual inhibitor of HIV-1 integrase and Ribonuclease H, highlighting the potential of this chemical class in developing dual-action antiviral agents.[8]
-
Neurodegenerative Disease Research: A substituted 6-phenylhexanoic acid derivative has been developed as a key intermediate for a therapeutic drug targeting neurodegenerative diseases, underscoring the value of the C6-phenyl-acid framework in accessing complex neurological drug candidates.[9]
Safety and Handling
A specific Safety Data Sheet (SDS) for 6-phenyl-5-hexenoic acid is not widely available. However, based on the known hazards of structurally similar unsaturated carboxylic acids like 5-hexenoic acid, a high degree of caution is warranted. 5-Hexenoic acid is classified as causing severe skin burns and eye damage.[10][11]
Recommended Hazard Profile:
-
GHS Classification (Inferred): Skin Corrosion/Irritation, Category 1B; Serious Eye Damage/Eye Irritation, Category 1.
-
Signal Word: Danger
-
Hazard Statements (Inferred): H314: Causes severe skin burns and eye damage.
Handling Precautions:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.
Conclusion
6-Phenyl-5-hexenoic acid is a compound of significant interest due to its structural versatility. Its physicochemical and spectral properties are well-defined by its constituent functional groups. The availability of reliable synthetic and purification protocols enables its use as a foundational building block in multi-step organic synthesis. Its primary value lies in its role as an intermediate, providing a robust scaffold for the development of complex molecules with potential applications in medicinal chemistry, particularly in the fields of antiviral and neuroprotective drug discovery. Adherence to strict safety protocols is essential when handling this and related corrosive organic acids.
References
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Supplementary Information. The Royal Society of Chemistry. Available from: [Link]
-
Table of Characteristic IR Absorptions. Available from: [Link]
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6-Phenyl-5-hexenoic acid, methyl ester. PubChem. Available from: [Link]
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6-Phenyl-5-hexenoic acid, methyl ester - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available from: [Link]
-
Fmoc-(R)-3-Amino-6-phenyl-5-hexenoic Acid: A Versatile Intermediate for Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
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Synthesis of (Z)-6-phenyl-5-hexenoic acid. PrepChem.com. Available from: [Link]
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hexanoic acid, 142-62-1. The Good Scents Company. Available from: [Link]
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Practical synthesis of (R)-(+)-6-(1,4-dimethoxy-3-methyl-2-naphthyl)-6-(4-hydroxyphenyl)hexanoic acid: A key intermediate for a therapeutic drug for neurodegenerative diseases. ResearchGate. Available from: [Link]
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13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0310636). NP-MRD. Available from: [Link]
- A process for preparation of l-(6-methylpyridin-3-yl)-2-[4-(meth.ylsulfonyi)phenyl]ethanone field of invention. Google Patents.
-
6-(1-Benzyl-1H-pyrrol-2-yl)-2,4-dioxo-5-hexenoic Acids as Dual Inhibitors of Recombinant HIV-1 Integrase and Ribonuclease H, Synthesized by a Parallel Synthesis Approach. PMC. Available from: [Link]
- Isolation and purification of 6-aminocaproic acid. Google Patents.
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